molecular formula C9H11N3 B2369166 3-[(Pyridin-2-ylmethyl)amino]propanenitrile CAS No. 112086-58-5

3-[(Pyridin-2-ylmethyl)amino]propanenitrile

Cat. No.: B2369166
CAS No.: 112086-58-5
M. Wt: 161.208
InChI Key: OJFRFZXFVWLMNA-UHFFFAOYSA-N
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Description

“3-[(Pyridin-2-ylmethyl)amino]propanenitrile” is a chemical compound with the molecular formula C9H11N3 . It has a molecular weight of 161.21 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11N3/c10-4-2-6-12-8-9-3-1-5-11-7-9/h1,3,5,7,12H,2,6,8H2 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 113°C .

Scientific Research Applications

1. Catalyst Development

3-[(Pyridin-2-ylmethyl)amino]propanenitrile is utilized in the synthesis of zinc complexes serving as catalysts for aldol reactions. These complexes have demonstrated effectiveness in coupling reactions at room temperature, yielding up to 60% of the product with a zinc catalyst. This application is significant due to the role of zinc-dependent class II aldolases in biological systems (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).

2. Heterocyclic Compound Synthesis

The compound is a key component in the synthesis of heterocyclic substances like pyrazolo[3,4-b]pyridine-5-carbonitriles. It's used in one-pot, three-component reactions involving deep eutectic solvents and microwave irradiation, displaying high catalytic performance and recyclability (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).

3. Coordination Chemistry

In coordination chemistry, this compound contributes to the formation of hexanuclear CoLn clusters with single-molecule magnet behavior. These clusters feature a lucanidae-like arrangement and are the first examples of 3d-4f clusters with the specific ligand involved (Li, Peng, Qian, Yan, Du, & Zhao, 2019).

4. Material Science

It plays a role in the synthesis and characterization of metal dithiocarbamate derivatives, which are used in the formation of 3D supramolecular complexes. This is relevant for the development of materials with specific molecular architectures (Halimehjani, Torabi, Amani, Notash, & Saidi, 2015).

5. Drug Discovery

Although explicitly excluding drug use and dosage, it's worth noting that derivatives of this compound have shown potential in antimicrobial activities against various bacteria and yeast, hinting at its significance in the field of drug discovery (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-(pyridin-2-ylmethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-3-6-11-8-9-4-1-2-7-12-9/h1-2,4,7,11H,3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFRFZXFVWLMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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